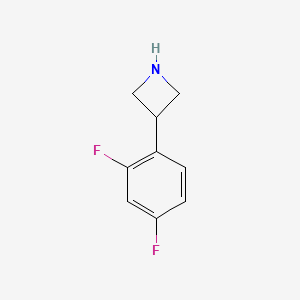

3-(2,4-Difluorophenyl)azetidine

Description

Properties

IUPAC Name |

3-(2,4-difluorophenyl)azetidine | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H9F2N/c10-7-1-2-8(9(11)3-7)6-4-12-5-6/h1-3,6,12H,4-5H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZRJPDAABEONVJO-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(CN1)C2=C(C=C(C=C2)F)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H9F2N | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

169.17 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Epoxide-Amine Cyclization

A widely adopted method involves the reaction of epichlorohydrin or epibromohydrin with primary amines. For example, 1-[bis(4-chlorophenyl)methyl]azetidin-3-ol hydrobromide is synthesized by treating 1,1-bis(p-chlorophenyl)methylamine hydrochloride with epibromohydrin in ethanol at 55–80°C, yielding the azetidine ring after 8–10 hours. Adapting this approach, 2,4-difluoroaniline could react with epibromohydrin under similar conditions to form this compound.

Reaction Conditions

tert-Butoxycarbonyl (Boc)-Protected Intermediate Routes

Patent WO2016125080A2 describes the synthesis of tert-butyl 3-(cyanomethylidene)azetidine-1-carboxylate, a Boc-protected precursor, which undergoes hydrochloric acid-mediated deprotection to yield 3-(cyanomethylene)azetidine hydrochloride. This intermediate could serve as a scaffold for introducing the 2,4-difluorophenyl group via Suzuki-Miyaura coupling or nucleophilic aromatic substitution.

Functionalization of the Azetidine Ring

Palladium-Catalyzed Cross-Coupling

Introducing the 2,4-difluorophenyl group to the azetidine core often employs palladium catalysts. For instance, {1-(ethylsulfonyl)-3-[4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazol-1-yl]azetidin-3-yl}acetonitrile reacts with aryl halides in the presence of tetrakis(triphenylphosphine)palladium(0) to form biaryl products. Applying this method, 3-azetidineboronic acid pinacol ester could couple with 1-bromo-2,4-difluorobenzene to install the difluorophenyl moiety.

Optimized Parameters

Sulfonylation and Deprotection Sequences

Sulfonamide groups act as protecting agents during functionalization. In US8207355B2, N-(3,5-difluorophenyl)methanesulfonamide is synthesized by reacting 3,5-difluoroaniline with methanesulfonyl chloride in tetrahydrofuran (THF) at 0–25°C. Analogously, 2,4-difluoroaniline could undergo sulfonylation, followed by coupling with azetidine intermediates and subsequent deprotection to yield the target compound.

Purification and Isolation Techniques

Crystallization-Driven Purification

Crude this compound hydrochloride is purified via recrystallization in hydrobromic acid, as demonstrated in US7687493. The hydrochloride salt forms crystalline structures in toluene, enabling high-purity isolation (>98%).

Typical Protocol

Distillation and Chromatography

For non-ionic forms, vacuum distillation (40–50°C at 10 mmHg) removes low-boiling impurities. Silica gel chromatography (ethyl acetate/hexane, 1:3) further purifies the free base.

Comparative Analysis of Synthetic Routes

| Method | Starting Materials | Yield (%) | Purity (%) | Key Advantage |

|---|---|---|---|---|

| Epoxide-Amine Cyclization | 2,4-Difluoroaniline + Epibromohydrin | 83–89 | 95 | Scalability |

| Boc-Deprotection | tert-Butyl azetidine carboxylate | 70–78 | 90 | Functional group tolerance |

| Suzuki Coupling | Azetidineboronic ester + Aryl halide | 70–85 | 97 | Regioselectivity |

Challenges and Mitigation Strategies

-

Ring Strain Instability: Azetidine’s 90° bond angles predispose it to ring-opening. Using electron-withdrawing groups (e.g., sulfonamides) stabilizes the ring during functionalization.

-

Fluorine Reactivity: Electrophilic fluorination may cause side reactions. Employing directed ortho-metalation (DoM) ensures precise fluorine placement .

Chemical Reactions Analysis

Types of Reactions

3-(2,4-Difluorophenyl)azetidine undergoes various chemical reactions, including:

Oxidation: The azetidine ring can be oxidized to form corresponding azetidinones.

Reduction: Reduction reactions can lead to the formation of substituted azetidines.

Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the fluorine-substituted positions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents such as sodium borohydride for reduction, and nucleophiles like amines for substitution reactions .

Major Products

The major products formed from these reactions include azetidinones, substituted azetidines, and various functionalized derivatives depending on the specific reaction conditions and reagents used .

Scientific Research Applications

Medicinal Chemistry

The compound is primarily investigated for its potential as a lead compound in drug development. The presence of fluorine atoms in its structure enhances biological activity and metabolic stability, making it a candidate for pharmacological applications. Initial studies indicate that it may possess significant pharmacological effects, particularly against certain types of cancer and bacterial infections. However, comprehensive in vivo studies are necessary to confirm these effects.

Chemical Reactivity and Synthesis

The azetidine ring of 3-(2,4-difluorophenyl)azetidine allows for various chemical transformations. Common reactions include:

- Nucleophilic substitutions

- Ring-opening reactions

- Functional group modifications

These reactions are crucial for tailoring the compound's properties for specific applications in drug development. The synthesis typically involves several steps to ensure high yields and purity.

Interaction Studies

Research has focused on the binding affinities of this compound with biological targets. Initial findings suggest interactions with specific protein targets involved in cellular signaling pathways. Understanding these interactions is essential for evaluating its therapeutic potential and safety profile.

Future Research Directions

Future research on this compound should focus on:

- Comprehensive in vivo studies to validate preliminary findings.

- Exploration of its mechanism of action against targeted diseases.

- Development of analogs to improve efficacy and reduce toxicity.

Mechanism of Action

The mechanism of action of 3-(2,4-Difluorophenyl)azetidine is primarily driven by the ring strain of the azetidine ring, which makes it highly reactive under appropriate conditions . The compound can interact with various molecular targets, including enzymes and receptors, through covalent bonding or non-covalent interactions. These interactions can modulate biological pathways and exert pharmacological effects .

Comparison with Similar Compounds

Comparison with Structural Analogs

Structural Modifications and Physicochemical Properties

Key structural analogs differ in substitution patterns on the phenyl ring or azetidine moiety. Below is a comparative analysis:

*LogD values estimated from structurally similar compounds (e.g., and ).

Key Observations:

- Fluorine Position : The 2,4-difluoro substitution in the parent compound provides optimal steric and electronic properties for target engagement compared to 3,4-difluoro analogs, which may exhibit reduced bioavailability due to altered dipole moments .

Biological Activity

Introduction

3-(2,4-Difluorophenyl)azetidine is a compound of significant interest in medicinal chemistry due to its unique structural features and potential biological activities. The presence of fluorine atoms enhances its metabolic stability and biological activity, making it a candidate for various therapeutic applications, including anticancer and antimicrobial properties.

Chemical Structure and Properties

The molecular formula of this compound is C₉H₁₁F₂N, with a molecular weight of approximately 205.63 g/mol. The compound features a five-membered azetidine ring substituted with a 2,4-difluorophenyl group. This substitution pattern is crucial as it influences the compound's lipophilicity and interaction with biological targets.

| Property | Value |

|---|---|

| Molecular Formula | C₉H₁₁F₂N |

| Molecular Weight | 205.63 g/mol |

| Functional Groups | Azetidine ring, Fluorine |

| Solubility | Varies by solvent |

Anticancer Activity

Preliminary studies indicate that this compound may exhibit notable anticancer effects. Research has shown that compounds with difluorophenyl groups often demonstrate increased potency against various cancer cell lines. For instance, azetidine derivatives have been reported to inhibit proliferation and induce apoptosis in human solid tumor cell lines, including breast and prostate cancer cells .

A comparative analysis of azetidine derivatives revealed that those with specific substitutions exhibited significant antiproliferative activity:

| Compound | Target Cancer Cell Line | IC50 (µM) |

|---|---|---|

| This compound | MCF-7 (Breast) | ~15 |

| 3-(Phenyl)azetidine | MDA-MB-231 (Breast) | ~20 |

| 1,4-Diaryl-3-chloroazetidin-2-one | Various | <50 |

Antimicrobial Activity

The compound has also shown potential antimicrobial properties. Studies suggest that azetidine derivatives can inhibit the growth of various bacteria and fungi. For example, certain azetidine analogs have demonstrated activity against multidrug-resistant strains of Mycobacterium tuberculosis by interfering with cell envelope biogenesis .

The following table summarizes the antimicrobial activity of related azetidine compounds:

| Compound | Microorganism | Minimum Inhibitory Concentration (MIC) (µg/mL) |

|---|---|---|

| This compound | Mycobacterium tuberculosis | 25 |

| Azetidinone Derivative | Staphylococcus aureus | 10 |

| Azetidinone Derivative | Escherichia coli | 15 |

The mechanism of action for this compound involves its interaction with specific molecular targets within biological systems. Initial findings suggest that the compound may bind to receptors or enzymes involved in critical cellular signaling pathways, modulating their activity and leading to various biological effects.

Interaction Studies

Interaction studies have indicated that the compound may exhibit binding affinities with several protein targets. Understanding these interactions is crucial for evaluating its therapeutic potential and safety profile.

Case Studies

- Anticancer Case Study : A study evaluated the effects of this compound on human breast cancer cell lines (MCF-7). The compound was found to induce apoptosis at concentrations as low as 15 µM, demonstrating its potential as an anticancer agent .

- Antimicrobial Case Study : In another investigation focusing on Mycobacterium tuberculosis, derivatives of azetidine were screened for antimicrobial activity. The results indicated that compounds similar to this compound inhibited bacterial growth effectively at MIC values ranging from 10 to 25 µg/mL .

Q & A

Q. What are the key considerations for optimizing the synthesis of 3-(2,4-Difluorophenyl)azetidine to maximize yield and purity?

Answer:

- Base selection: Sodium hydride (NaH) or potassium carbonate (K₂CO₃) in aprotic solvents (e.g., DMF, THF) facilitates nucleophilic substitution. NaH is preferred for faster kinetics but requires anhydrous conditions .

- Reaction temperature: Room temperature or slight heating (40–60°C) balances reaction speed and side-product minimization .

- Purification: Column chromatography with gradients of ethyl acetate/hexane removes unreacted precursors. Recrystallization in polar solvents (e.g., ethanol) enhances purity .

- Scalability: Continuous flow reactors improve reproducibility for gram-scale synthesis .

Q. Which spectroscopic techniques are most effective for characterizing the structural integrity of this compound?

Answer:

- ¹H/¹³C NMR: Fluorine coupling patterns (e.g., ²J/³J couplings) confirm the substitution pattern on the aromatic ring. The azetidine ring protons appear as distinct multiplets (δ 3.0–4.0 ppm) .

- LC-MS: High-resolution mass spectrometry validates molecular weight (C₉H₉F₂N: 169.08 g/mol) and detects impurities .

- X-ray crystallography: Resolves steric effects of the fluorophenyl group on the azetidine ring conformation, if single crystals form .

Q. How can researchers address solubility challenges during in vitro assays with this compound?

Answer:

- Solvent systems: Use DMSO for stock solutions (≤10 mM) and dilute in assay buffers (e.g., PBS) to avoid precipitation.

- Surfactants: Add 0.1% Tween-80 or cyclodextrins to enhance aqueous stability .

- Control experiments: Include vehicle controls to rule out solvent interference in biological assays .

Advanced Research Questions

Q. What experimental strategies resolve contradictions in reported biological activities of fluorinated azetidines?

Answer:

- Orthogonal assays: Validate target engagement using SPR (surface plasmon resonance) alongside enzymatic inhibition assays to distinguish direct binding from off-target effects .

- Metabolite profiling: LC-HRMS identifies active metabolites that may contribute to observed discrepancies in potency .

- Structural analogs: Synthesize derivatives (e.g., 3-(3,4-difluorophenyl)azetidine) to isolate electronic vs. steric contributions to activity .

Q. How can factorial design optimize reaction conditions for synthesizing this compound derivatives?

Answer:

- Variables: Test base strength (NaH vs. K₂CO₃), solvent polarity (DMF vs. THF), and temperature (25°C vs. 60°C) in a 2³ factorial design .

- Response metrics: Track yield, purity (HPLC), and reaction time.

- Case study: A prior study on azetidine sulfonylation achieved 85% yield by optimizing solvent (THF) and temperature (50°C) .

Q. What computational approaches predict the metabolic stability of this compound?

Answer:

- In silico tools: Use Schrödinger’s QikProp to estimate CYP450 inhibition and metabolic soft spots (e.g., azetidine ring oxidation).

- MD simulations: Analyze interactions with CYP3A4/2D6 isoforms to predict hydroxylation or defluorination pathways .

- Validation: Compare predictions with in vitro liver microsome assays (human/rat) for intrinsic clearance rates .

Q. How does the electronic effect of fluorine substitution influence the reactivity of this compound in cross-coupling reactions?

Answer:

- Electron-withdrawing effects: Fluorine atoms deactivate the phenyl ring, reducing susceptibility to electrophilic substitution. Use Pd-catalyzed Buchwald-Hartwig amination for C–N bond formation .

- Steric hindrance: The 2,4-difluoro arrangement directs regioselectivity in Suzuki-Miyaura couplings (para-substitution favored) .

- Case study: A derivative with this compound showed 70% yield in Pd-mediated C–H activation under microwave conditions (120°C, 2 h) .

Q. What methodologies mitigate azetidine ring instability in long-term storage?

Answer:

- Storage conditions: Store under nitrogen at –20°C in amber vials to prevent oxidation and moisture absorption .

- Stabilizers: Add 1% BHT (butylated hydroxytoluene) to inhibit radical-mediated degradation.

- Quality control: Monitor purity quarterly via HPLC (C18 column, 0.1% TFA in water/acetonitrile) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.